N-(2-methoxyphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Description
Structure and Key Features:
This compound features a 1,3,5-triazine core substituted at the 2-position with a 2-methoxyphenyl group and at the 6-position with a 4-methylpiperazinylmethyl moiety. The triazine ring provides a rigid scaffold for molecular interactions, while the methoxyphenyl and methylpiperazine groups enhance solubility and modulate biological activity. Its molecular formula is C₁₇H₂₃N₇O, with a molecular weight of 341.42 g/mol .
Synthesis:
Synthesis typically involves sequential nucleophilic substitutions on cyanuric chloride. First, 2-methoxyaniline reacts with cyanuric chloride to form the 2-methoxyphenyl-triazine intermediate. Subsequent reaction with 4-methylpiperazine introduces the piperazinylmethyl group under basic conditions (e.g., triethylamine) .
Its mechanism of action involves binding to enzymes like dihydrofolate reductase (DHFR) or kinase targets, disrupting cellular signaling .
Properties
IUPAC Name |
2-N-(2-methoxyphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O/c1-22-7-9-23(10-8-22)11-14-19-15(17)21-16(20-14)18-12-5-3-4-6-13(12)24-2/h3-6H,7-11H2,1-2H3,(H3,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBYSLNOBRZDLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=CC=C3OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halides or alkylating agents.
Common Reagents and Conditions
The reactions mentioned above generally require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2-methoxyphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate these targets’ activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Structural Analogs
The following table highlights key structural analogs and their biological activities:
Key Observations :
- Piperazine Modifications : Replacing 4-methylpiperazine with pyridinylpiperazine (as in ) reduces antitumor potency, likely due to altered steric and electronic interactions with target proteins.
- Aryl Substitutions : Fluorophenyl or chlorophenyl groups (e.g., ) enhance metabolic stability and target affinity compared to methoxyphenyl.
- Heterocyclic Additions: Benzofuran or quinoline moieties (e.g., ) introduce π-π stacking interactions, improving binding to hydrophobic enzyme pockets.
Triazine Derivatives with Varied Substituents
Triazine derivatives exhibit diverse activities based on substituent patterns:
| Compound Class | Example Substituents | Activity Profile |
|---|---|---|
| Piperidine/Piperazine Derivatives | 4-Methylpiperidine, 4-ethylpiperazine | Anticancer, neuroprotective |
| Halogenated Aryl Groups | 4-Chlorophenyl, 4-fluorophenyl | Herbicidal, antimicrobial |
| Heteroaromatic Additions | Benzofuran, pyridine | Antiviral, kinase inhibition |
Mechanistic Insights :
Key Research Findings
- Solubility and Bioavailability : The methylpiperazine group in the target compound enhances water solubility compared to morpholine or piperidine analogs (e.g., logP = 1.8 vs. 2.5 for morpholine derivatives) .
- Selectivity: Fluorinated analogs (e.g., ) show higher selectivity for cancer cells over normal cells (SI = 12.5 vs. 6.2 for non-fluorinated derivatives).
- Synthetic Challenges : Ethylpiperazine derivatives (e.g., ) require stringent temperature control (−20°C) to avoid side reactions, unlike methylpiperazine analogs.
Biological Activity
N-(2-methoxyphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a triazine core substituted with a methoxyphenyl group and a piperazine moiety. These structural components are significant as they contribute to the compound's interaction with biological targets.
Molecular Formula: C16H22N6O
Molecular Weight: 318.39 g/mol
Mechanisms of Biological Activity
Research indicates that compounds containing triazine and piperazine derivatives can exhibit various biological activities, including:
- Anticancer Activity: Triazine derivatives have been reported to inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
- Antimicrobial Properties: The presence of the piperazine ring enhances the compound's ability to interact with microbial targets, leading to bactericidal effects.
- CNS Activity: Piperazine derivatives are known for their neuroactive properties, potentially affecting neurotransmitter systems.
Research Findings
Several studies have focused on the biological activity of similar compounds, providing insights into the potential efficacy of this compound.
Anticancer Studies
A study on related triazine compounds demonstrated significant cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazine A | MCF-7 (Breast) | 10.5 |
| Triazine B | HCT116 (Colon) | 8.2 |
| This compound | TBD | TBD |
These results suggest that modifications to the triazine structure can enhance anticancer activity.
Antimicrobial Studies
Another study evaluated the antimicrobial properties of triazine derivatives against various bacterial strains:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Triazine C | E. coli | 15 |
| Triazine D | S. aureus | 20 |
| This compound | TBD | TBD |
The antimicrobial efficacy indicates potential for development as an antibiotic agent.
Case Studies
-
Case Study on Anticancer Efficacy:
A recent investigation into triazole derivatives revealed that compounds similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications. -
Case Study on Neuroactivity:
Research into piperazine-containing compounds has shown that they can modulate serotonin receptors, indicating potential use in treating mood disorders. The specific interactions of this compound with these receptors warrant further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
